2-[3-(Propan-2-yl)phenoxy]acetic acid
Overview
Description
“2-[3-(Propan-2-yl)phenoxy]acetic acid” belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group . This compound is a derivative of phenoxy acetamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propan-2-yl group attached to a benzene ring, which is linked via an ether group to an acetic acid moiety . The molecular weight of this compound is 194.23 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.23 . It should be stored at room temperature .Scientific Research Applications
1. Synthesis and Characterization
Research has been conducted on synthesizing and characterizing various derivatives of phenoxy acetic acid, including compounds similar to 2-[3-(Propan-2-yl)phenoxy]acetic acid. For instance, the synthesis of 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones involves the reaction of 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides (Husain et al., 2008). Additionally, the compound 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid has been synthesized and analyzed through various spectroscopic techniques (Zhang Dan-shen, 2009).
2. Material Science Applications
Phenoxyacetic acid derivatives have been explored for their potential in material science. For example, phloretic acid, a phenolic compound similar in structure to this compound, has been used as a building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, indicating potential applications in the development of new materials (Trejo-Machin et al., 2017).
3. Separation and Extraction Techniques
In the field of separation and purification technology, derivatives of phenoxyacetic acid have been utilized. A study demonstrated the use of (2,6-dimethylheptyl) phenoxy acetic acid for the efficient separation of yttrium from rare earth elements, highlighting its application in rare earth element processing (Wang et al., 2017).
4. Catalytic Applications
Derivatives of phenoxyacetic acid, like [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, have been developed as catalysts in chemical reactions. For instance, its use in the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones demonstrates the compound's potential in catalytic applications (Yakura et al., 2018).
5. Analytical Chemistry
In analytical chemistry, phenoxyacetic acid derivatives have been employed for derivatization purposes. A study on the derivatization of acidic herbicides, such as phenoxy acetic acids, with tetraalkyl ammonium and trimethyl sulfonium hydroxides for gas chromatographic analysis showcases the analytical application of these compounds (Rompa et al., 2004).
Future Directions
The future directions for “2-[3-(Propan-2-yl)phenoxy]acetic acid” and its derivatives could involve further investigations into their synthesis and pharmacological activities . This could provide an opportunity for chemists to design new derivatives that could potentially enhance safety and efficacy .
Properties
IUPAC Name |
2-(3-propan-2-ylphenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-4-3-5-10(6-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGLXXOGLYPMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555136 | |
Record name | [3-(Propan-2-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-52-0 | |
Record name | 2-[3-(1-Methylethyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Propan-2-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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